molecular formula C24H24ClN3O3 B2763356 N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941996-85-6

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2763356
CAS No.: 941996-85-6
M. Wt: 437.92
InChI Key: HLXQYROWFBPJQU-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of a chlorophenyl group, a morpholino group, and a naphthyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Addition of the Naphthyl Group: The intermediate is then reacted with 2-(naphthalen-1-yl)ethylamine under controlled conditions to introduce the naphthyl group.

    Morpholino Group Introduction: Finally, the morpholino group is introduced through a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous flow techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide
  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

Compared to similar compounds, N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacophore and its versatility in synthetic applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-20-10-3-4-11-21(20)27-24(30)23(29)26-16-22(28-12-14-31-15-13-28)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,22H,12-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXQYROWFBPJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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